4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline is a heterocyclic organic compound frequently employed in scientific research as a potent and selective antagonist of activin receptor-like kinase 3 (ALK3), a type I bone morphogenetic protein (BMP) receptor. This compound is also known by its research code name, LDN-193189 (often shortened to LDN). Its activity primarily focuses on inhibiting the BMP signaling pathway, which plays a crucial role in various biological processes, including cell growth, differentiation, and organ development.
LDN193189 was derived from structure-activity relationship studies of dorsomorphin, another BMP inhibitor. It is classified as a selective inhibitor of BMP type I receptors, with high specificity for ALK2 (IC50 = 5 nM) and ALK3 (IC50 = 30 nM), while exhibiting weak inhibition against ALK4, ALK5, and ALK7 (IC50 > 500 nM) . The compound is often utilized in research settings to explore BMP signaling pathways and their implications in developmental biology and disease models.
The synthesis of LDN193189 involves several steps that can be summarized as follows:
The compound is typically characterized by techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
LDN193189 has the following molecular formula: with a molecular weight of 406.48 g/mol. Its structure consists of a quinoline core linked to a pyrazolo[1,5-a]pyrimidine unit, which is further substituted with a piperazine ring.
The compound's crystal structure has been analyzed in detail, providing insights into its binding interactions with BMP receptors .
LDN193189 primarily functions through the inhibition of BMP-induced phosphorylation pathways. It has been shown to effectively block:
The mechanism by which LDN193189 exerts its effects involves competitive inhibition of BMP type I receptors. By binding to ALK2 and ALK3, LDN193189 prevents their activation by BMP ligands, thereby blocking downstream signaling cascades essential for cellular processes like differentiation and proliferation.
LDN193189 exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications involving cell culture and biochemical assays.
LDN193189 has diverse applications in scientific research:
LDN193189 (DM-3189) is a pyrazolo[1,5-a]pyrimidine-derived small molecule that competitively inhibits ATP binding in the kinase domains of BMP type I receptors. It exhibits high selectivity for activin receptor-like kinases (ALKs), particularly ALK1, ALK2 (ACVR1), ALK3 (BMPR1A), and ALK6 (BMPR1B) [1] [8]. This selectivity profile distinguishes it from broader kinase inhibitors and enables precise interrogation of BMP-mediated signaling events.
Biochemical assays reveal a hierarchical inhibition pattern:
Notably, LDN193189 shows ≥100-fold lower affinity for TGF-β receptors (ALK4, ALK5, ALK7; IC₅₀ ≥500 nM) and negligible activity against receptor tyrosine kinases (PDGFR, VEGFR) at therapeutic concentrations [1] [5]. Structural analyses confirm that LDN193189 occupies the ATP-binding pocket of ALK2, stabilizing the kinase in an inactive conformation [5].
Table 1: Selectivity Profile of LDN193189 Against ALK Receptors
Receptor | Alternative Name | IC₅₀ (nM) | Primary Ligands |
---|---|---|---|
ALK2 | ACVR1 | 5 | BMP6/7, Activin A |
ALK3 | BMPR1A | 30 | BMP2/4/7 |
ALK6 | BMPR1B | 100 | BMP2/4/7 |
ALK1 | ACVRL1 | 10–50 | BMP9/10 |
While cell-free kinase assays demonstrate nanomolar potency, cellular efficacy requires higher concentrations (0.05–1 µM) due to:
For example, BMP2-induced Smad1/5/8 phosphorylation in C2C12 myoblasts is halved at 0.5 µM LDN193189, while complete inhibition requires 5 µM [5] [7].
LDN193189 blocks canonical BMP signaling by preventing receptor-mediated phosphorylation of Smad1/5/8. In C2C12 cells:
Consequently, osteogenic differentiation of mesenchymal precursors is impaired, evidenced by suppressed alkaline phosphatase activity and matrix mineralization [4] [7].
Table 2: Effects of LDN193189 on BMP Signaling Pathways
Signaling Pathway | Inhibition Efficacy | Functional Outcome | Validated Cell Models |
---|---|---|---|
Smad1/5/8 | IC₅₀ = 40 nM | Reduced Runx2 transcription | C2C12, Primary osteoblasts |
p38 MAPK | IC₅₀ = 300 nM | Impaired osteoblast maturation | C2C12, BMSCs |
Akt/PKB | IC₅₀ = 500 nM | Suppressed cell survival signals | Retinal ganglion cells |
ERK1/2 | Partial at 1 µM | Attenuated proliferation | C2C12 |
Despite structural similarities between BMP and TGF-β receptors, LDN193189 exhibits >100-fold selectivity against TGF-β pathways:
However, pathway crosstalk occurs indirectly:
In vivo, this selectivity is critical—TGF-β’s tumor-suppressive roles in epithelium remain unperturbed during BMP inhibition [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7